molecular formula C20H37NO3 B1679502 Rociverine CAS No. 53716-44-2

Rociverine

Cat. No.: B1679502
CAS No.: 53716-44-2
M. Wt: 339.5 g/mol
InChI Key: XPYLKZZOBVLVHB-WVGSSIFTSA-N
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Preparation Methods

The synthesis of Rociverine involves the reaction of 2-(diethylamino)-1-methylethyl with cis-1-hydroxy(bicyclohexyl)-2-carboxylate . The reaction conditions typically require a controlled environment to ensure the correct stereochemistry of the product. Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Rociverine undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: this compound can undergo substitution reactions, particularly involving its amine and ester functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Rociverine has several scientific research applications:

    Chemistry: Used as a model compound to study antispasmodic agents and their interactions with smooth muscle.

    Biology: Investigated for its effects on smooth muscle cells and its potential use in treating various spastic conditions.

    Medicine: Primarily used to treat spasms in the urinary, gastrointestinal, and biliary tracts.

    Industry: Potential applications in the pharmaceutical industry for developing new antispasmodic drugs.

Comparison with Similar Compounds

Rociverine is similar to other antispasmodic agents such as dicyclomine, benzetimide, and fosinopril . this compound is unique due to its balanced neurotropic and myotropic activity, making it effective in both central and peripheral muscle relaxation . This dual action sets it apart from other compounds that may only target one type of muscle activity.

Similar Compounds

  • Dicyclomine
  • Benzetimide
  • Fosinopril

This compound’s unique combination of actions and its effectiveness in treating a range of spastic conditions make it a valuable compound in both research and clinical settings.

Properties

CAS No.

53716-44-2

Molecular Formula

C20H37NO3

Molecular Weight

339.5 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl (1R,2R)-2-cyclohexyl-2-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C20H37NO3/c1-4-21(5-2)15-16(3)24-19(22)18-13-9-10-14-20(18,23)17-11-7-6-8-12-17/h16-18,23H,4-15H2,1-3H3/t16?,18-,20+/m0/s1

InChI Key

XPYLKZZOBVLVHB-WVGSSIFTSA-N

SMILES

CCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O

Isomeric SMILES

CCN(CC)CC(C)OC(=O)[C@@H]1CCCC[C@]1(C2CCCCC2)O

Canonical SMILES

CCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O

Appearance

Solid powder

53716-44-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(diethylamino)-1-methylethyl cis-1- hydroxy(bicyclohexyl)-2-carboxylate
Rilaten
rociverine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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